Cas no 93777-26-5 (2-Fluoro-5-bromobenzaldehyde)

2-Fluoro-5-bromobenzaldehyde is a fluorinated and brominated aromatic aldehyde with the molecular formula C₇H₄BrFO. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both fluorine and bromine substituents enhances its reactivity, enabling selective functionalization at distinct positions on the benzene ring. Its aldehyde group provides a reactive site for further derivatization, such as condensation or reduction reactions. The electron-withdrawing effects of the halogen atoms influence its electronic properties, making it valuable in the development of specialty chemicals. High purity grades are available to ensure consistency in research and industrial processes.
2-Fluoro-5-bromobenzaldehyde structure
2-Fluoro-5-bromobenzaldehyde structure
商品名:2-Fluoro-5-bromobenzaldehyde
CAS番号:93777-26-5
MF:C7H4BrFO
メガワット:203.008464813232
MDL:MFCD00070755
CID:61649
PubChem ID:736327

2-Fluoro-5-bromobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-fluorobenzaldehyde
    • 2-Fluoro-5-Bromobenzaldehyde
    • 4-(2-FORMYL-PHENOXYMETHYL)-BENZOIC ACID METHYL ESTER
    • 3-bromo-6-fluorobenzaldehyde
    • 5-brom-2-fluorbenzaldehyd
    • 5-bromo-2-florobenzaldehyde
    • 5-bromo-2-fluoro-benzaldehyde
    • 2-fluoro-5-bromo benzaldehyde
    • 5-Bromo-2-fluorobenzaldehyde (ACI)
    • 5-Bromo-2-fluorobenzaldehyde,98%
    • MFCD00070755
    • AC-2837
    • DTXCID501347028
    • CS-M3077
    • PS-8171
    • B1789
    • MMFGGDVQLQQQRX-UHFFFAOYSA-
    • BP-20216
    • BCP24592
    • 93777-26-5
    • 5-bromo-2-fluoro benzaldehyde
    • BBL013072
    • STK313116
    • EN300-20799
    • 5-bromo-2 fluoro-benzaldehyde
    • Z104482596
    • NS00062679
    • 5-bromo-2-fluorobenz aldehyde
    • 2-Fluoro-5-bromobenzaldehyde;
    • W-100227
    • DB-014552
    • 2-fluoro-5-bromo-benzaldehyde
    • 3-bromo-6-fluoro-benzaldehyde
    • F2190-0590
    • SCHEMBL18699
    • AKOS000120528
    • SY003078
    • HY-I0561
    • 5-Bromo-2-fluorobenzaldehyde, 97%
    • Benzaldehyde, 5-bromo-2-fluoro-
    • DTXSID40918074
    • 2-Fluoro-5-bromobenzaldehyde
    • MDL: MFCD00070755
    • インチ: 1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
    • InChIKey: MMFGGDVQLQQQRX-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(F)=CC=C(Br)C=1
    • BRN: 7632798

計算された属性

  • せいみつぶんしりょう: 201.94300
  • どういたいしつりょう: 201.94296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 色と性状: 低融点固体
  • 密度みつど: 1.71 g/mL at 25 °C(lit.)
  • ゆうかいてん: 58-62 ºC
  • ふってん: 230 °C(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: n20/D 1.57(lit.)
  • すいようせい: 不溶性
  • PSA: 17.07000
  • LogP: 2.40070
  • かんど: Air Sensitive
  • ようかいせい: 未確定

2-Fluoro-5-bromobenzaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:2-8°C

2-Fluoro-5-bromobenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Fluoro-5-bromobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A154986-25g
5-Bromo-2-fluorobenzaldehyde
93777-26-5 98%
25g
$14.0 2025-02-26
Ambeed
A154986-100g
5-Bromo-2-fluorobenzaldehyde
93777-26-5 98%
100g
$42.0 2025-02-26
Enamine
EN300-20799-5.0g
5-bromo-2-fluorobenzaldehyde
93777-26-5 93%
5.0g
$29.0 2023-07-08
Chemenu
CM255888-500g
5-Bromo-2-fluorobenzaldehyde
93777-26-5 95+%
500g
$95 2022-06-09
TRC
B684525-50g
5-Bromo-2-fluorobenzaldehyde
93777-26-5
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$ 160.00 2022-06-06
Enamine
EN300-20799-0.05g
5-bromo-2-fluorobenzaldehyde
93777-26-5 93%
0.05g
$19.0 2023-09-16
Apollo Scientific
PC1399G-100g
5-Bromo-2-fluorobenzaldehyde
93777-26-5 98%
100g
£21.00 2025-02-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1016-500g
5-BROMO-2-FLUOROBENZALDEHYDE
93777-26-5 95%
500g
$165 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B120603-50g
2-Fluoro-5-bromobenzaldehyde
93777-26-5 97%
50g
¥81.90 2023-09-04
eNovation Chemicals LLC
D397609-100g
5-Bromo-2-fluorobenzaldehyde
93777-26-5 97%
100g
$195 2024-05-24

2-Fluoro-5-bromobenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
C-Aryl glucoside SGLT2 inhibitors containing a biphenyl motif as potential anti-diabetic agents
Ding, Yuyang; Mao, Liufeng; Xu, Dengfeng; Xie, Hui; Yang, Ling; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(14), 2744-2748

ごうせいかいろ 2

はんのうじょうけん
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Preparation of heteroaryl sulfamate compounds useful as inhibitors of SUMO activating enzyme
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
IAP inhibitor and application thereof in medicine
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Preparation of quinazolinedione derivatives as discoidin domain receptor 1 (DDR1) inhibitors
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ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation of 3,4-dihydro-4-oxo-3-(prop-2-enyl)-1-phthalazineacetic acids and derivatives as aldose reductase inhibitors and for treatment of complications from diabetes
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ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Potassium bromate Solvents: Water ;  2 - 3 h, 90 °C
リファレンス
Preparation method of 2-fluoro-5-bromobenzaldehyde
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Azidotrimethylsilane ,  Oxygen Catalysts: Copper(II) triflate Solvents: Acetonitrile ;  18 h, 30 °C
リファレンス
Copper-catalyzed oxidative difunctionalization of terminal unactivated alkenes
Hussain, Muhammad Ijaz; Feng, Yangyang; Hu, Liangzhen; Deng, Qingfu; Zhang, Xiaohui; et al, Journal of Organic Chemistry, 2018, 83(15), 7852-7859

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, rt; 24 h, 110 °C
リファレンス
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; Sorensen, Erik J., Journal of the American Chemical Society, 2018, 140(8), 2789-2792

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 1 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Preparation of aniline derivatives as EP2 agonists useful in treating glaucoma
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2-Fluoro-5-bromobenzaldehyde Raw materials

2-Fluoro-5-bromobenzaldehyde Preparation Products

2-Fluoro-5-bromobenzaldehyde 関連文献

2-Fluoro-5-bromobenzaldehydeに関する追加情報

Recent Advances in the Application of 2-Fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) in Chemical Biology and Pharmaceutical Research

2-Fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its applications in medicinal chemistry, drug discovery, and materials science. This halogenated benzaldehyde derivative serves as a key building block in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and fluorescent probes. Recent studies have highlighted its utility in the development of novel therapeutic candidates and diagnostic tools, making it a compound of considerable interest to researchers in the chemical biology and pharmaceutical fields.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Fluoro-5-bromobenzaldehyde as a precursor in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the aldehyde group for Schiff base formation with various amine-containing pharmacophores, while the bromo and fluoro substituents enabled further functionalization via cross-coupling reactions. The resulting compounds showed improved selectivity and pharmacokinetic properties compared to earlier generation BTK inhibitors, highlighting the strategic importance of this building block in kinase inhibitor design.

In the field of antiviral research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the incorporation of 2-Fluoro-5-bromobenzaldehyde into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. The electron-withdrawing properties of the fluorine atom were found to enhance binding affinity to the target enzyme, while the bromine atom served as a handle for further structural optimization through palladium-catalyzed coupling reactions. These findings underscore the compound's value in addressing drug resistance challenges in antiviral therapy.

Beyond therapeutic applications, 2-Fluoro-5-bromobenzaldehyde has shown promise in diagnostic and imaging applications. A 2023 study in Chemical Communications detailed its use as a starting material for the synthesis of fluorogenic probes targeting reactive oxygen species (ROS) in cellular systems. The researchers exploited the aldehyde functionality for conjugation with recognition moieties, while the halogen atoms facilitated tuning of the photophysical properties. The resulting probes demonstrated excellent selectivity and sensitivity for detecting oxidative stress in live cells.

The synthetic versatility of 2-Fluoro-5-bromobenzaldehyde is further evidenced by its increasing use in metal-organic frameworks (MOFs) for drug delivery applications. Recent work published in ACS Applied Materials & Interfaces (2024) described the incorporation of this building block into luminescent MOFs capable of controlled drug release. The bromine atom enabled post-synthetic modification of the framework, while the fluorine atom influenced host-guest interactions, demonstrating the compound's multifunctional potential in advanced drug delivery systems.

In conclusion, 2-Fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) continues to emerge as a valuable tool in chemical biology and pharmaceutical research. Its unique combination of reactive functional groups and halogen substituents makes it particularly useful for the development of novel therapeutic agents, diagnostic tools, and advanced materials. As synthetic methodologies continue to advance, we anticipate even broader applications of this versatile building block in addressing current challenges in drug discovery and biomedical research.

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